5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-10-6-11(2)9-18(8-10)24(21,22)13-4-5-15-14(7-13)12(3)16(23-15)17(19)20/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSYYVATXNVNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the carboxylic acid group. The piperidine sulfonyl group is then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid. For instance, compounds with sulfonamide structures have demonstrated cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves induction of apoptosis and cell cycle arrest in these cancer cells .
Anti-inflammatory Effects
In addition to anticancer activities, compounds containing similar structural motifs have been explored for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antitumor Activity
A series of experiments evaluated the cytotoxicity of various sulfonamide derivatives against human cancer cell lines. The results indicated that modifications to the piperidine ring significantly influenced the potency of these compounds. For example, specific substitutions led to IC50 values ranging from 3.6 µM to 11.0 µM against selected tumor cell lines, showcasing the importance of structural optimization in drug design .
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that some derivatives could induce G0/G1 and G2/M phase arrest in a p53-independent manner. This highlights the potential for these compounds to target cancer cells with different p53 statuses, broadening their applicability in oncology .
Mechanism of Action
The mechanism by which 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Analysis
- Core Structure: Tetrahydroquinoline ring vs. benzofuran in the target compound.
- Functional Groups: Both include sulfonamide linkages and carboxylic acids. Argatroban’s sulfonyl group connects to a tetrahydroquinoline, while the target compound’s sulfonyl group bridges a 3,5-dimethylpiperidine to benzofuran.
- Key Differences: The benzofuran’s aromaticity may enhance π-π stacking interactions compared to Argatroban’s partially saturated quinoline.
Table 1: Core Structure Comparison
| Compound | Core Structure | Sulfonyl-Linked Group | Carboxylic Acid Position |
|---|---|---|---|
| Target Compound | Benzofuran | 3,5-Dimethylpiperidine | 2 |
| Argatroban | Tetrahydroquinoline | 1,2,3,4-Tetrahydroquinoline | 2-piperidine position |
Substituent Effects on Physicochemical Properties
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid ():
- Substituents : A bulky tert-butoxycarbonyl (Boc) group and phenyl ring vs. the target compound’s 3,5-dimethylpiperidine.
- Impact: The Boc group in ’s compound reduces reactivity and increases steric hindrance, whereas the target compound’s dimethylpiperidine may balance lipophilicity and conformational flexibility.
Table 2: Substituent Effects
| Compound | Key Substituents | Electron Effects | Likely logP* |
|---|---|---|---|
| Target Compound | 3,5-Dimethylpiperidine sulfonyl | Electron-withdrawing | ~2.5–3.5 |
| Compound | Boc, phenyl | Electron-donating (Boc) | ~1.8–2.8 |
*Estimated based on substituent contributions.
Sulfonyl Group Variations in Perfluorinated Compounds (Evidences 4–5)
Perfluorinated sulfonated compounds (e.g., [68568-54-7], [68541-01-5]) feature long fluorinated chains attached to sulfonyl groups, unlike the target compound’s dimethylpiperidine-sulfonyl linkage.
- Key Contrasts :
Heterocyclic Diversity: Thiazolidine vs. Benzofuran ()
Thiazolidine derivatives (e.g., 5(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid) exhibit a saturated five-membered ring with sulfur and nitrogen, contrasting with the target compound’s aromatic benzofuran.
- Benzofuran’s planar structure may improve binding to flat enzymatic active sites compared to the puckered thiazolidine .
Biological Activity
5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid (CAS No. 898208-96-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
- Molecular Formula : C17H21NO5S
- Molecular Weight : 351.42 g/mol
- Structure : The compound features a benzofuran core with a carboxylic acid group and a dimethylpiperidine sulfonamide moiety, which may influence its biological interactions.
1. Inhibition of Carbonic Anhydrases
Recent studies have indicated that benzofuran derivatives, including those structurally related to this compound, exhibit inhibitory activity against carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. For instance:
- Compounds with similar scaffolds demonstrated moderate to weak inhibition against the isoforms hCA I and hCA II, with inhibition constants () ranging from 3.1 to 67.1 µM .
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies:
- A benzofuran derivative closely related to this compound exhibited significant antiproliferative effects on MDA-MB-231 breast cancer cells, with an IC50 value of approximately 2.52 µM. This potency was comparable to Doxorubicin, a well-known chemotherapeutic agent .
The mechanism of action was further elucidated through cell cycle analysis and apoptosis assays:
| Treatment | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |
|---|---|---|---|---|
| Control | 1.46 | 0.47 | 0.31 | 0.68 |
| Compound 9e | 34.29 | 8.11 | 23.77 | 2.41 |
This data indicates that the compound significantly increases apoptotic cell populations compared to control .
3. Ischemic Cell Death Inhibition
Research has also focused on the compound's ability to inhibit ischemic cell death:
- Related benzofuran derivatives have been shown to protect cardiac myocytes from oxygen and glucose deprivation, with effective concentrations (EC50) as low as 0.532 µM .
This suggests that modifications in the benzofuran structure can enhance protective effects against ischemic conditions.
Study on Benzofuran Derivatives
A comprehensive study synthesized various benzofuran derivatives and assessed their biological activities:
- Compounds were evaluated for their ability to inhibit ischemic cell death in H9c2 cells and primary cardiac myocytes.
The introduction of sulfur-containing groups was found to enhance activity significantly, indicating that structural modifications can lead to improved biological efficacy .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 to resolve potential impurities or epimers, as described in pharmacopeial assays for structurally similar sulfonamide derivatives .
- Nuclear Magnetic Resonance (NMR): Analyze the compound’s ¹H and ¹³C spectra to confirm the presence of the dimethylpiperidinyl sulfonyl group and benzofuran core. Compare chemical shifts with analogous compounds like 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid (δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS): Validate molecular weight (expected ~407 g/mol) and fragmentation patterns using electrospray ionization (ESI-MS) .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
Methodological Answer:
- Solvent Screening: Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in phosphate-buffered saline (PBS) or cell culture media. Monitor for precipitation using dynamic light scattering (DLS).
- pH Adjustment: Evaluate solubility in buffers with pH 4.6–7.4 (as in pharmacopeial methods) to mimic physiological conditions .
- Co-Solvency: Combine with cyclodextrins or surfactants (e.g., Tween-80) if solubility is <1 mM, referencing protocols for sulfonamide analogs .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the environmental fate of this compound, given its sulfonamide and benzofuran moieties?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be structured to explore the biological activity of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with substitutions at the benzofuran methyl group or piperidinyl sulfonyl moiety. Compare bioactivity using in vitro enzyme inhibition assays (e.g., kinase or protease targets).
- Computational Modeling: Perform molecular docking with target proteins (e.g., sulfotransferases) using software like AutoDock Vina, parameterizing force fields based on sulfonamide-containing ligands .
- Data Validation: Cross-reference experimental IC₅₀ values with computational binding energies to identify key pharmacophores .
Q. What strategies mitigate inconsistencies in pharmacological data arising from polymorphic or hydrate forms of this compound?
Methodological Answer:
- Solid-State Characterization: Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify polymorphs or hydrates, as applied to similar carboxylic acid derivatives .
- Stability Studies: Store samples under controlled humidity (e.g., 25°C/60% RH) and monitor for phase transitions via thermogravimetric analysis (TGA).
- Bioassay Normalization: Adjust dose calculations based on the active polymorph’s purity, referencing impurity profiling guidelines for sulfonamides .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding (ultrafiltration) and metabolic clearance (hepatic microsome assays) to identify bioavailability limitations .
- Tissue Distribution Studies: Use radiolabeled compound (e.g., ¹⁴C) to track distribution in animal models, comparing with in vitro permeability (Caco-2 assays) .
- Mechanistic Follow-Up: Validate target engagement in vivo using techniques like positron emission tomography (PET) imaging with a radioligand analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
